

# N-Methyl-DL-alanine: A Comprehensive Physicochemical and Methodological Guide

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## Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: B2556657

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N-Methyl-DL-alanine is a non-proteinogenic  $\alpha$ -amino acid, a derivative of DL-alanine where a methyl group has replaced a hydrogen atom on the  $\alpha$ -amino group. This modification significantly alters its physicochemical properties compared to its parent amino acid, influencing its polarity, steric hindrance, and hydrogen-bonding capabilities. These changes make N-Methyl-DL-alanine a molecule of interest in diverse research fields, including peptide chemistry, drug design, and metabolic studies.<sup>[1][2]</sup> It is utilized as a building block in peptide synthesis to enhance stability and bioavailability and is explored for its potential as a neurotransmitter modulator.<sup>[2][3]</sup>

## Core Physicochemical Properties

The fundamental molecular and physical characteristics of N-Methyl-DL-alanine are crucial for experimental design, analytical characterization, and computational modeling. The properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	103.12 g/mol	[2][3][4]
Appearance	White to off-white crystalline powder	[1][2][3]
Melting Point	209-211 °C, 263-282 °C, 295-299 °C, 317 °C	[1][2][3]
Boiling Point	190.1 ± 23.0 °C (Predicted)	[1][5]
Solubility in Water	Approx. 50 g/100mL; ≥ 200 mg/mL	[1][6]
pKa <sub>1</sub> (-COOH)	2.22	[1]
pKa <sub>2</sub> (-NH <sub>2</sub> <sup>+</sup> -)	10.19	[1]
logP	-2.5, -2.6 (Predicted)	[4]
CAS Number	600-21-5	[2][3]

## Experimental Protocols

Detailed methodologies for the synthesis of N-Methyl-DL-alanine and the determination of its key physicochemical properties are outlined below.

### Synthesis of N-Methyl-DL-alanine via Alkylation of $\alpha$ -Bromopropionic Acid

This method is adapted from a standard procedure for the synthesis of DL-alanine, substituting methylamine for ammonia.[7]

Materials:

- $\alpha$ -Bromopropionic acid
- Concentrated aqueous methylamine solution



- Methanol
- Diethyl ether
- 1-gallon glass-stoppered bottle
- Refrigerator
- Suction filtration apparatus
- Beakers and other standard laboratory glassware

#### Procedure:

- Slowly add 100 g (0.65 mole) of cold (1–4 °C)  $\alpha$ -bromopropionic acid to a stirred, cold (1–4 °C) concentrated aqueous solution of methylamine (molar excess) in a 1-gallon glass-stoppered bottle.
- Allow the mixture to stand at room temperature for a minimum of four days.
- Concentrate the resulting solution to a volume of approximately 300 cc by evaporation.
- Filter the solution and concentrate it further to about 200 cc.
- Cool the solution to room temperature and add 1 L of methanol.
- Chill the mixture overnight in a refrigerator (0–4 °C) to induce crystallization.
- Collect the crystals by suction filtration and wash them with 250 cc each of methanol and diethyl ether.
- For further purification, dissolve the crude product in 200 cc of warm water, add 1 L of methanol, and chill overnight to recrystallize.
- Filter and wash the purified crystals as before.

## Determination of Melting Point



The melting point of N-Methyl-DL-alanine can be determined using the capillary method with a melting point apparatus.[8][9][10]

Materials:

- N-Methyl-DL-alanine sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., DigiMelt or a Thiele tube setup)
- Mortar and pestle

Procedure:

- Ensure the N-Methyl-DL-alanine sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.
- Load the sample into a capillary tube by pressing the open end into the powder. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[10]
- If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated range.[10]
- For an accurate determination, place the capillary tube in the melting point apparatus and heat at a medium rate to about 20 °C below the expected melting point.[10]
- Decrease the heating rate to approximately 1-2 °C per minute as the melting point is approached.[10]
- Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[10]
- A sharp melting range (e.g., 1-2 °C) is indicative of a pure substance.[9]

## Determination of Water Solubility



The solubility of N-Methyl-DL-alanine in water can be determined gravimetrically.[\[11\]](#)[\[12\]](#)[\[13\]](#)

#### Materials:

- N-Methyl-DL-alanine
- Distilled or deionized water
- Greiner tubes or similar vials
- Shaking water bath or magnetic stirrer with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Oven

#### Procedure:

- Add an excess amount of N-Methyl-DL-alanine to a known volume of water in a sealed vial.
- Place the vial in a shaking water bath or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. Equilibrium is typically achieved when successive measurements of concentration, taken 24 hours apart, are consistent.[\[12\]](#)[\[13\]](#)
- Once at equilibrium, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are included. This can be done by filtration through a syringe filter.
- Weigh an empty, dry container.
- Transfer the known volume of the saturated solution to the pre-weighed container.
- Evaporate the water from the solution by placing the container in an oven at a temperature below the decomposition point of N-Methyl-DL-alanine until a constant weight is achieved.
- Weigh the container with the dried solute.



- Calculate the solubility in g/100 mL based on the mass of the dissolved solid and the initial volume of the solution.

## Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa values) of N-Methyl-DL-alanine can be determined by potentiometric titration.<sup>[14][15][16][17]</sup>

Materials:

- N-Methyl-DL-alanine
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Buret
- Beaker

Procedure:

- Dissolve a precisely weighed amount of N-Methyl-DL-alanine in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- To determine both pKa values, first, titrate the solution with the standardized HCl solution to a low pH (e.g., pH 1.5-2.0) to fully protonate the amino acid.
- Then, titrate the resulting acidic solution with the standardized NaOH solution. Add the NaOH in small, precise increments from a buret.
- After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added.

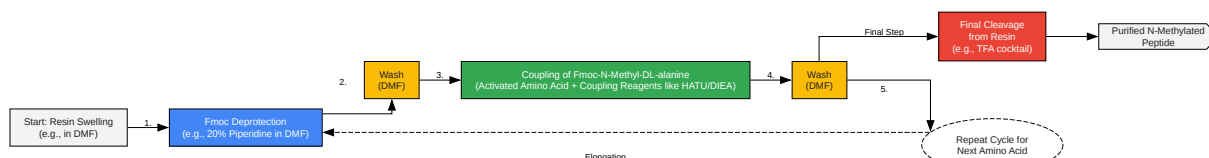


- Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The curve will show two inflection points corresponding to the two pKa values. The pKa is the pH at the midpoint of each buffering region (the flattest parts of the curve). Specifically, pKa<sub>1</sub> (carboxyl group) will be in the acidic region, and pKa<sub>2</sub> (amino group) will be in the basic region.

## Visualizations

### Workflow for Incorporating N-Methyl-DL-alanine in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like N-Methyl-DL-alanine into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS) requires specific coupling conditions due to steric hindrance. The following diagram illustrates a typical workflow.<sup>[18][19][20][21]</sup>



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Caption: Workflow for Fmoc-SPPS of N-methylated peptides.

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- To cite this document: BenchChem. [N-Methyl-DL-alanine: A Comprehensive Physicochemical and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2556657#physicochemical-properties-of-n-methyl-dl-alanine>]

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